molecular formula C10H17BO2 B1418642 (1S)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-EN-2-ylboronic acid CAS No. 871333-99-2

(1S)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-EN-2-ylboronic acid

Cat. No. B1418642
M. Wt: 180.05 g/mol
InChI Key: ZGDNWNBGFZOLLT-MHPPCMCBSA-N
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Description

“(1S)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-EN-2-ylboronic acid” is a boronic acid derivative . It has a molecular formula of C7H11BO2 . The compound’s unique structural characteristics make it a commonly used reactant in organic chemistry for the synthesis of complex molecules, especially in the development of pharmaceuticals and agrochemicals.


Molecular Structure Analysis

The molecular structure of this compound includes a bicyclic system with a boronic acid functional group . The exact stereochemistry is defined by the (1S) prefix in the name, indicating the configuration of the chiral center .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 137.97 g/mol . It has two hydrogen bond donors and two hydrogen bond acceptors . The exact mass is 138.0852098 g/mol, and the monoisotopic mass is also 138.0852098 g/mol . The topological polar surface area is 40.5 Ų . The compound has a complexity of 176 .

Scientific Research Applications

Synthesis and Molecular Applications

  • The compound's derivatives have been synthesized and studied for various molecular applications. For example, derivatives like N-substituted 1,7,7-trimethyl-2-piperidinobicyclo[2.2.1]hept-2-ene 5-carboxamides and 1,7,7-trimethylbicyclo[2.2.1]heptan-2-one 3-carboxamides showed activities like hypotension and bradycardia in rats, along with weak infiltration anesthesia and antiarrhythmic activity in mice (Ranise et al., 1982).

Chemical Reactions and Structures

  • Studies have been conducted on the cations derived from this compound, such as the 13C and 1H N.M.R. spectra of 2-aryl-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl cations, showcasing their rearrangement at higher temperatures to relieve steric interactions (Coxon et al., 1978).

Applications in Organic Chemistry

  • In the field of organic chemistry, the compound is used in syntheses, such as in the creation of chiral benzoacridinone derivatives by condensation with naphthalen-1-amine and cyclic β-diketones, showcasing its utility in synthesizing complex organic molecules (Koval’skaya et al., 2010).

Anticonvulsant and Other Potential Activities

  • The compound has been researched for its potential in medical applications. For instance, derivatives like 2-Propyl-N′-[1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene]pentanehydrazide were tested as potential anticonvulsant agents based on models of chemically- and electrically-induced seizures (Nesterkina et al., 2020).

Structural Studies and X-Ray Analysis

  • There have been structural studies and X-ray analyses of derivatives, providing insight into their molecular configuration and potential applications in various fields of chemistry (Helliwell et al., 2002).

Safety And Hazards

The specific safety and hazard information for this compound is not provided in the search results. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and contamination .

properties

IUPAC Name

[(1S)-1,7,7-trimethyl-2-bicyclo[2.2.1]hept-2-enyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17BO2/c1-9(2)7-4-5-10(9,3)8(6-7)11(12)13/h6-7,12-13H,4-5H2,1-3H3/t7?,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGDNWNBGFZOLLT-MHPPCMCBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2CCC1(C2(C)C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B(C1=CC2CC[C@@]1(C2(C)C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-EN-2-ylboronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-EN-2-ylboronic acid
Reactant of Route 2
(1S)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-EN-2-ylboronic acid
Reactant of Route 3
(1S)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-EN-2-ylboronic acid
Reactant of Route 4
(1S)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-EN-2-ylboronic acid
Reactant of Route 5
(1S)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-EN-2-ylboronic acid
Reactant of Route 6
(1S)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-EN-2-ylboronic acid

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